

TC-SP 14 mechanism of action in lymphocytes

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Compound of Interest

Compound Name: TC-SP 14

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Core Mechanism of Action of V α 14 NKT Cells

V α 14 invariant Natural Killer T (NKT) cells represent a unique lineage of T lymphocytes that exhibit characteristics of both conventional T cells and natural killer (NK) cells.^{[1][2]} A defining feature of these cells is their semi-invariant T-cell receptor (TCR), which in mice is composed of a V α 14-J α 281 rearranged α -chain paired with a limited repertoire of β -chains (predominantly V β 8.2, V β 7, or V β 2).^{[3][4]} This specialized TCR recognizes glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d.^{[5][6]}

Upon activation, V α 14 NKT cells rapidly produce a large bolus of both Th1- and Th2-type cytokines, including interferon-gamma (IFN- γ) and interleukin-4 (IL-4), allowing them to modulate a wide array of immune responses.^{[3][7]} Their functions span anti-tumor immunity, defense against microbial infections, and the regulation of autoimmune diseases.^{[2][3]}

Activation and Signaling Pathways

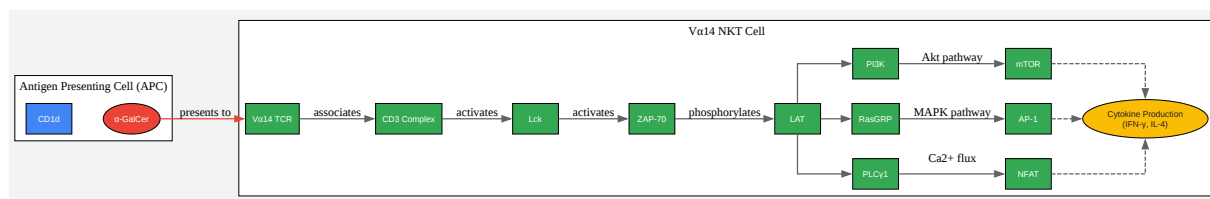
The primary mechanism of V α 14 NKT cell activation involves the recognition of a glycolipid-CD1d complex. The most well-characterized activating ligand is α -galactosylceramide (α -GalCer), a synthetic glycolipid that binds with high affinity to CD1d.^{[2][5]}

The signaling cascade initiated by TCR engagement in V α 14 NKT cells shares components with conventional T-cell signaling but also has unique features. The key steps are:

- **TCR-CD1d/Glycolipid Engagement:** The V α 14i TCR on the NKT cell recognizes the glycolipid antigen presented by CD1d on an antigen-presenting cell (APC), such as a dendritic cell (DC).

- **Signalosome Formation:** This interaction leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR.[8]
- **Downstream Cascades:** Phosphorylated ITAMs recruit and activate downstream signaling molecules, leading to the activation of multiple pathways, including:
 - **PLCγ1-Calcium Flux Pathway:** Leads to the activation of transcription factors like NFAT.
 - **RAS-MAPK Pathway:** Results in the activation of transcription factors such as AP-1.
 - **PI3K-Akt-mTOR Pathway:** Regulates cell growth, proliferation, and metabolism.[9]
- **Cytokine Production:** The activation of these transcription factors drives the rapid and robust transcription of cytokine genes.

Signaling Pathway of Vα14 NKT Cell Activation



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Caption: Vα14 NKT cell activation by α-GalCer presented on CD1d.

Quantitative Data on Vα14 NKT Cell Function

The functional output of Vα14 NKT cells, particularly cytokine production, has been quantified in numerous studies. The following tables summarize representative data.

Table 1: In Vivo Cytokine Production Following α-GalCer Administration

| Time Post-Injection | Serum IFN-γ (pg/mL) | Serum IL-4 (pg/mL) | Reference |
|---------------------|---------------------|--------------------|-----------|
| 2 hours | 1000 - 5000 | 500 - 2000 | [6] |
| 6 hours | >10000 (peak) | 200 - 1000 | [6][10] |

| 24 hours | Declining | Near baseline [[7] |

Table 2: Proliferation of Vα14 NKT Cells After α-GalCer Stimulation In Vivo

| Time Post-Stimulation | Fold Increase in Spleen Vα14 NKT Cells | Reference |
|-----------------------|--|-----------|
| Day 3 | ~10-30 fold | [7] |

| Day 7 | Return towards baseline [[7] |

Experimental Protocols

1.3.1. In Vitro Activation of Vα14 NKT Cells

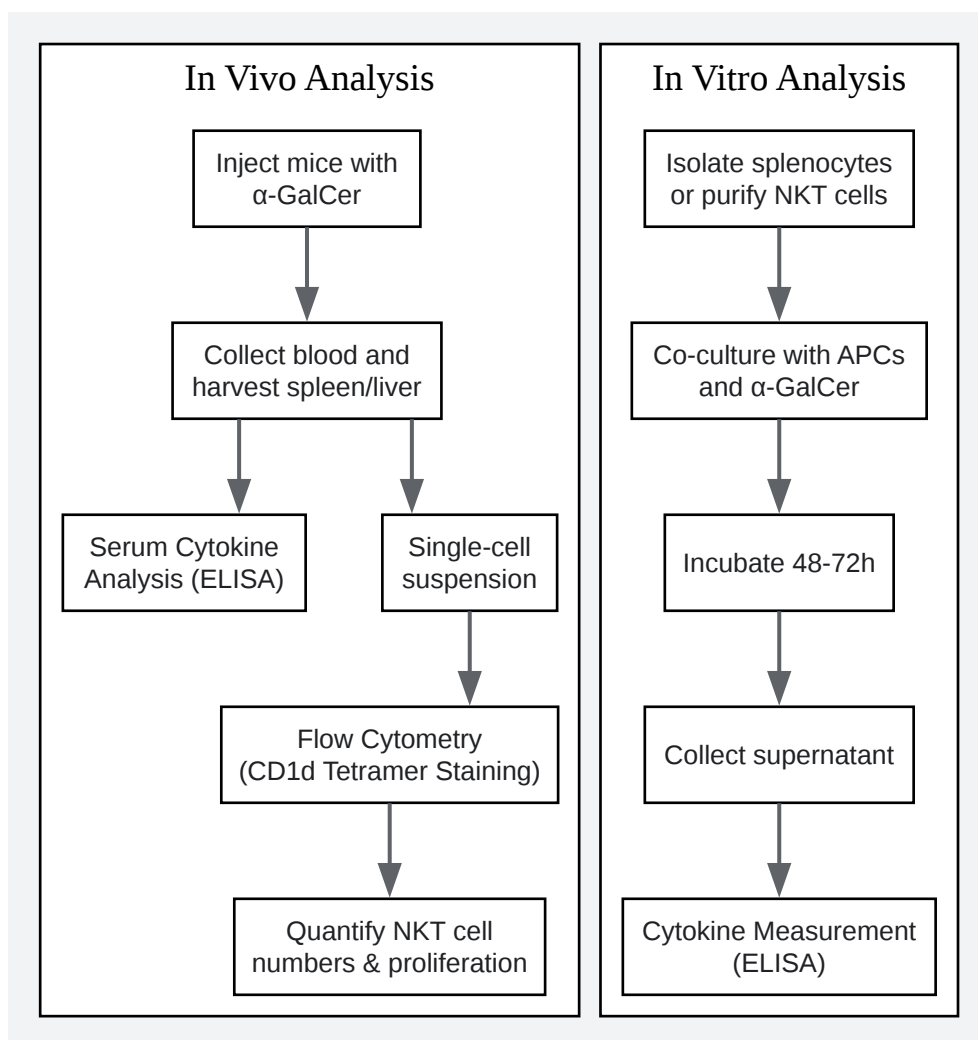
- Objective: To assess the cytokine production of Vα14 NKT cells in response to α-GalCer.
- Methodology:
 - Isolate splenocytes from C57BL/6 mice.
 - Co-culture total splenocytes (containing both NKT cells and APCs) or purified NKT cells with bone marrow-derived dendritic cells (BM-DCs).
 - Add α-GalCer to the culture at a final concentration of 100 ng/mL.

- Incubate for 48-72 hours at 37°C in a CO2 incubator.
- Collect supernatant and measure cytokine concentrations (IFN- γ , IL-4) by ELISA.[\[7\]](#)[\[11\]](#)

1.3.2. In Vivo Activation and Analysis of V α 14 NKT Cells

- Objective: To quantify the in vivo cytokine response and proliferation of V α 14 NKT cells.
- Methodology:
 - Inject C57BL/6 mice intraperitoneally with α -GalCer (2 μ g/mouse).
 - At various time points (e.g., 2, 6, 24, 72 hours), collect blood via retro-orbital bleeding to measure serum cytokine levels by ELISA.
 - At the same time points, harvest spleens and livers to prepare single-cell suspensions.
 - Stain cells with fluorescently labeled antibodies against T-cell markers (e.g., TCR β , CD4) and α -GalCer-loaded CD1d tetramers to identify V α 14 NKT cells by flow cytometry.
 - Quantify the number and proportion of V α 14 NKT cells.[\[6\]](#)[\[7\]](#)

Experimental Workflow for V α 14 NKT Cell Analysis



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Caption: Workflow for in vivo and in vitro analysis of Vα14 NKT cells.

Placental Protein 14 (PP14) - An Alternative Interpretation

Placental protein 14 (PP14), also known as glycodelin, is a glycoprotein with immunomodulatory functions, particularly during pregnancy. While distinct from the Vα14 TCR, its designation as "protein 14" warrants its mention.

Mechanism of Action of PP14 on T Lymphocytes

PP14 has been shown to have an inhibitory effect on T-cell activation.^[12] The proposed mechanism involves its interaction with the CD45 protein tyrosine phosphatase receptor on the

surface of T cells.

- PP14-CD45 Interaction: PP14 binds to T cells, and evidence suggests a physical linkage with CD45.[\[12\]](#)
- Inhibition of TCR Signaling: The inhibitory effects of PP14 on T-cell activation are dependent on the expression of intact CD45. This suggests that PP14, by engaging CD45, modulates the threshold for T-cell receptor (TCR) signaling, thereby down-regulating T-cell activation. [\[12\]](#)

This mechanism is distinct from the antigen-specific activation of V α 14 NKT cells.

Conclusion

While the initial query "**TC-SP 14**" is ambiguous, the available scientific literature strongly suggests a focus on V α 14 NKT cells. These lymphocytes play a critical immunoregulatory role through their unique TCR-mediated recognition of glycolipid antigens presented by CD1d. Their rapid and potent cytokine secretion upon activation allows them to influence a wide spectrum of immune responses, making them an attractive target for therapeutic development in cancer, infectious diseases, and autoimmune conditions. The provided data and protocols offer a foundational guide for researchers and scientists in this field. The immunomodulatory role of Placental Protein 14 represents an alternative, though less likely, interpretation of the original query.

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